

Applications of Dichloronitro-Substituted Benzene Derivatives in Organic Synthesis

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Compound of Interest

Compound Name: 2,3-Dichloro-6-nitrobenzodifluoride

Cat. No.: B1529909

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Note: Extensive searches for "**2,3-Dichloro-6-nitrobenzodifluoride**" did not yield any specific information, suggesting this chemical may be referred to by a different name or is not commonly used. However, the closely related compound, 4,6-Dichloro-5-nitrobenzofuroxan, is a versatile reagent in organic synthesis with numerous applications, particularly in the synthesis of biologically active molecules. This document will detail the applications and experimental protocols for 4,6-Dichloro-5-nitrobenzofuroxan.

Introduction to 4,6-Dichloro-5-nitrobenzofuroxan

4,6-Dichloro-5-nitrobenzofuroxan is a highly reactive aromatic compound characterized by the presence of two chlorine atoms and a nitro group on the benzofuroxan core. The strong electron-withdrawing nature of the nitro group and the furoxan ring activates the chlorine atoms towards nucleophilic aromatic substitution (S_NAr). This reactivity makes it a valuable building block for the synthesis of a wide range of substituted benzofuroxan derivatives with potential applications in medicinal chemistry and materials science.^{[1][2]} Benzofuroxan derivatives are known to exhibit a variety of biological activities, including antimicrobial, anticancer, and nitric oxide (NO) donating properties.^{[1][2]}

Key Applications in Organic Synthesis

The primary application of 4,6-Dichloro-5-nitrobenzofuroxan in organic synthesis is its reaction with various nucleophiles to introduce diverse functional groups onto the benzofuroxan scaffold.

Synthesis of Amino-Substituted Benzofuroxans

4,6-Dichloro-5-nitrobenzofuroxan readily reacts with primary and secondary amines to yield mono- or di-substituted amino derivatives. The regioselectivity of the substitution can often be controlled by the reaction conditions. These amino-substituted benzofuroxans are valuable intermediates for the synthesis of more complex molecules and have been investigated for their biological activities.^{[1][2]}

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amino-Substituted Benzofuroxans via Nucleophilic Aromatic Substitution

This protocol describes a general method for the reaction of 4,6-Dichloro-5-nitrobenzofuroxan with amines.

Materials:

- 4,6-Dichloro-5-nitrobenzofuroxan
- Amine (e.g., morpholine, piperidine, aniline)
- Solvent (e.g., Ethanol, Methanol, Acetonitrile)
- Base (optional, e.g., Triethylamine, Potassium carbonate)
- Stirring plate and stir bar
- Round-bottom flask
- Condenser (if heating is required)
- Thin-layer chromatography (TLC) plate and developing chamber
- Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

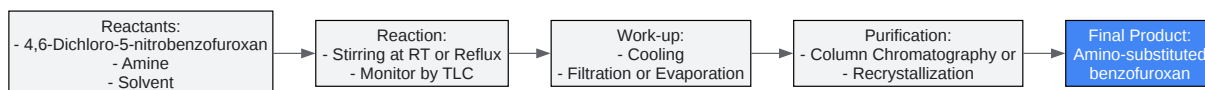
- In a round-bottom flask, dissolve 4,6-Dichloro-5-nitrobenzofuroxan (1 equivalent) in the chosen solvent.
- Add the amine (1 to 2.2 equivalents) to the solution. If the amine salt is used, or to scavenge the HCl byproduct, add a base (1.1 to 2.5 equivalents).
- Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amino-substituted benzofuroxan.

Quantitative Data Summary:

Nucleophile (Amine)	Product	Reaction Conditions	Yield (%)	Reference
2-Morpholinoethan amine	Water-soluble salt of mono-substituted product	Not specified	Good	[1]
Aromatic amines	Mono-substituted products	Not specified	Good	[1]

Visualizing the Synthetic Pathway

The general workflow for the synthesis of amino-substituted benzofuroxans can be visualized as follows:

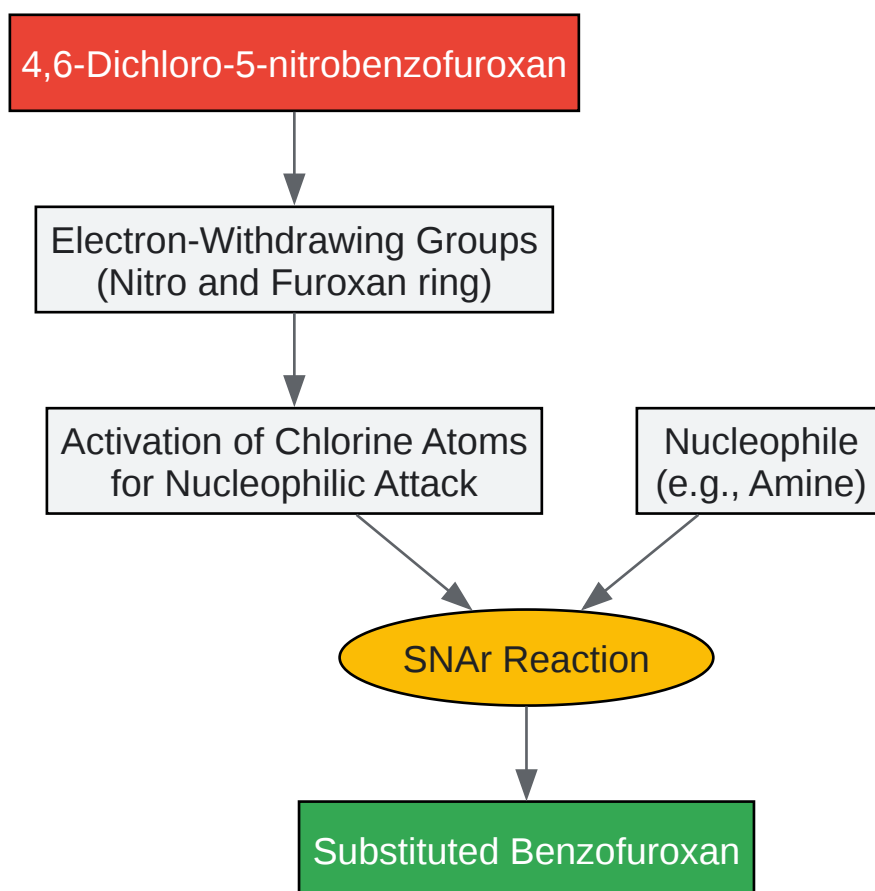


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Synthetic workflow for amino-substituted benzofuroxans.

Signaling Pathways and Logical Relationships

The reactivity of 4,6-Dichloro-5-nitrobenzofuroxan is governed by the principles of nucleophilic aromatic substitution. The logical relationship of the key factors influencing the reaction is depicted below.



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Factors influencing the SNAr of 4,6-Dichloro-5-nitrobenzofuroxan.

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References

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- 2. Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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